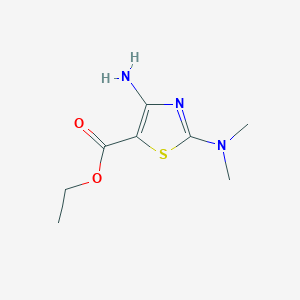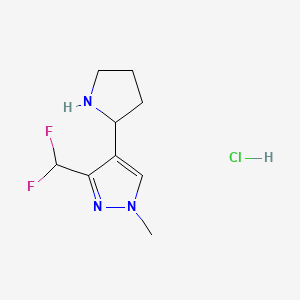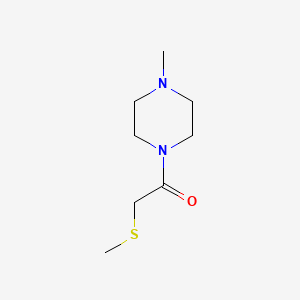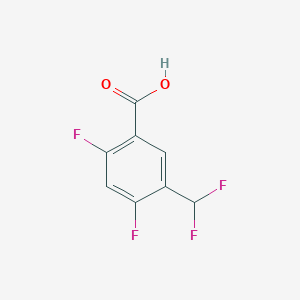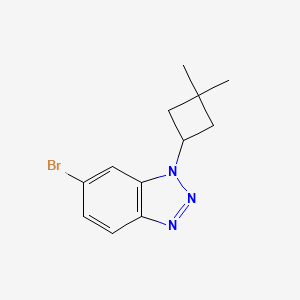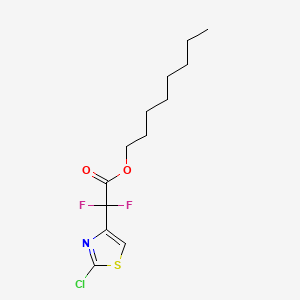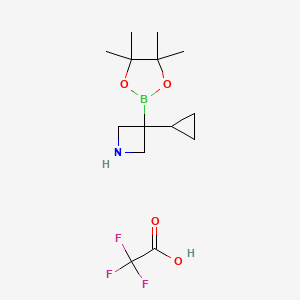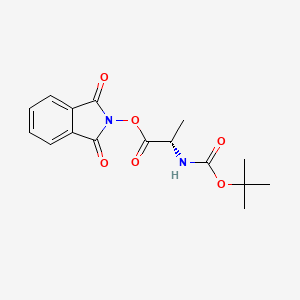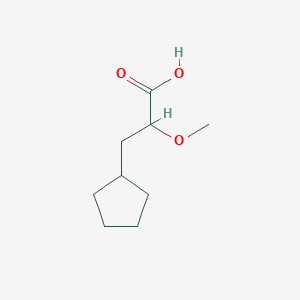
3-Cyclopentyl-2-methoxypropanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopentyl-2-methoxypropanoic acid is an organic compound characterized by a cyclopentyl group attached to a propanoic acid backbone with a methoxy substituent at the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-2-methoxypropanoic acid typically involves the following steps:
Starting Materials: Cyclopentyl bromide and methyl 2-bromopropanoate.
Grignard Reaction: Cyclopentyl bromide is reacted with magnesium in dry ether to form cyclopentyl magnesium bromide.
Nucleophilic Substitution: The Grignard reagent is then reacted with methyl 2-bromopropanoate to form the intermediate compound.
Hydrolysis: The intermediate is hydrolyzed under acidic conditions to yield 3-cyclopentyl-2-methoxypropanoic acid.
Industrial Production Methods
Industrial production methods for 3-cyclopentyl-2-methoxypropanoic acid may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-cyclopentyl-2-methoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Cyclopentyl ketone or cyclopentyl carboxylic acid.
Reduction: Cyclopentyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-cyclopentyl-2-methoxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-cyclopentyl-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentylpropanoic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2-methoxypropanoic acid: Lacks the cyclopentyl group, leading to variations in its biological activity and applications.
Uniqueness
3-cyclopentyl-2-methoxypropanoic acid is unique due to the presence of both the cyclopentyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H16O3 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
3-cyclopentyl-2-methoxypropanoic acid |
InChI |
InChI=1S/C9H16O3/c1-12-8(9(10)11)6-7-4-2-3-5-7/h7-8H,2-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
YHTXJTFMLFCHLV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CC1CCCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


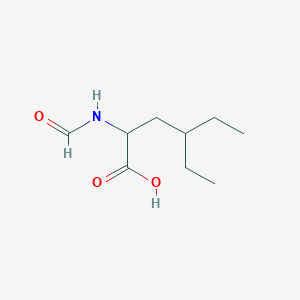
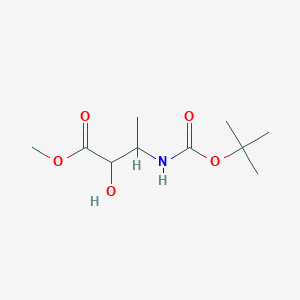
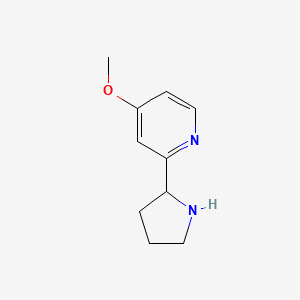
![N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide](/img/structure/B13567163.png)
